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molecular formula C11H11N3O4 B8308032 2,3-Dimethoxy-6-[1,2,3]triazol-1-yl-benzoic acid

2,3-Dimethoxy-6-[1,2,3]triazol-1-yl-benzoic acid

Cat. No. B8308032
M. Wt: 249.22 g/mol
InChI Key: QSFOZEQAJZUCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653263B2

Procedure details

To a 20 ml microwave vial containing 2-bromo-4,5-dimethoxybenzoic acid (3 g, 11.5 mmol), copper iodide (0.04 g, 0.5 mol %), cesium carbonate (7.5 g, 23 mmol), triazole (1.33 mL, 23 mmol) and finally (R,R)-(−)-N,N′-dimethyl-1,2-cyclohexanediamine ligand (0.36 mL, 2.3 mmol) was added DMF (12 mL). The resulting clumpy yellow slurry was stirred until evenly dispersed then heated to 120° C. for 10-20 min using a microwave. At this point the reaction mixture appeared as a blue slurry which was then diluted with 20 mL ether and 20 mL H2O. The resulting solution was thoroughly stirred and transferred to a separatory funnel then the RBF was subsequently rinsed with 20 mL ether and H2O each. The aqueous layer was separated from the organic layer and acidified to pH 1 with 6 mL conc. HCl. The now brown/lime green aqueous layer was extracted twice with EtOAc. The bright yellow organic layers were combined and dried with Na2SO4 and then conc. into a yellow powder under reduced pressure which was purified by FCC (0-5% MeOH in DCM w/0.5% AcOH) to afford 2,3-dimethoxy-6-[1,2,3]triazol-2-yl-benzoic acid (60%) and 2,3-dimethoxy-6-[1,2,3]triazol-1-yl-benzoic acid (20%). Data for 2,3-dimethoxy-6-[1,2,3]triazol-2-yl-benzoic acid, MS (ESI): mass calculated for C11H11N3O4, 249.23; m/z found 250.3 [M+H]+. 1H NMR (400 MHz, CD3OD): 7.87 (s, 2H), 7.47 (s, 1H), 7.18 (s, 1H), 3.94 (s, 3H), 3.91 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:15](=[O:18])([O-])[O-:16].[Cs+].[Cs+].[NH:21]1[CH:25]=[CH:24][N:23]=[N:22]1.CN[C@@H]1CCCC[C@H]1NC>CCOCC.O.[Cu](I)I.CN(C=O)C>[CH3:15][O:18][C:7]1[C:8]([O:13][CH3:14])=[CH:9][CH:10]=[C:2]([N:22]2[N:23]=[CH:24][CH:25]=[N:21]2)[C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][O:11][C:9]1[C:8]([O:13][CH3:14])=[CH:7][CH:3]=[C:2]([N:21]2[CH:25]=[CH:24][N:23]=[N:22]2)[C:10]=1[C:15]([OH:16])=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)OC)OC
Name
cesium carbonate
Quantity
7.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.33 mL
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
0.36 mL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting clumpy yellow slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
until evenly dispersed
STIRRING
Type
STIRRING
Details
The resulting solution was thoroughly stirred
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
the RBF was subsequently rinsed with 20 mL ether and H2O each
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
The now brown/lime green aqueous layer was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
conc. into a yellow powder under reduced pressure which was purified by FCC (0-5% MeOH in DCM w/0.5% AcOH)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C(=CC=C1OC)N1N=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
COC1=C(C(=O)O)C(=CC=C1OC)N1N=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653263B2

Procedure details

To a 20 ml microwave vial containing 2-bromo-4,5-dimethoxybenzoic acid (3 g, 11.5 mmol), copper iodide (0.04 g, 0.5 mol %), cesium carbonate (7.5 g, 23 mmol), triazole (1.33 mL, 23 mmol) and finally (R,R)-(−)-N,N′-dimethyl-1,2-cyclohexanediamine ligand (0.36 mL, 2.3 mmol) was added DMF (12 mL). The resulting clumpy yellow slurry was stirred until evenly dispersed then heated to 120° C. for 10-20 min using a microwave. At this point the reaction mixture appeared as a blue slurry which was then diluted with 20 mL ether and 20 mL H2O. The resulting solution was thoroughly stirred and transferred to a separatory funnel then the RBF was subsequently rinsed with 20 mL ether and H2O each. The aqueous layer was separated from the organic layer and acidified to pH 1 with 6 mL conc. HCl. The now brown/lime green aqueous layer was extracted twice with EtOAc. The bright yellow organic layers were combined and dried with Na2SO4 and then conc. into a yellow powder under reduced pressure which was purified by FCC (0-5% MeOH in DCM w/0.5% AcOH) to afford 2,3-dimethoxy-6-[1,2,3]triazol-2-yl-benzoic acid (60%) and 2,3-dimethoxy-6-[1,2,3]triazol-1-yl-benzoic acid (20%). Data for 2,3-dimethoxy-6-[1,2,3]triazol-2-yl-benzoic acid, MS (ESI): mass calculated for C11H11N3O4, 249.23; m/z found 250.3 [M+H]+. 1H NMR (400 MHz, CD3OD): 7.87 (s, 2H), 7.47 (s, 1H), 7.18 (s, 1H), 3.94 (s, 3H), 3.91 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:15](=[O:18])([O-])[O-:16].[Cs+].[Cs+].[NH:21]1[CH:25]=[CH:24][N:23]=[N:22]1.CN[C@@H]1CCCC[C@H]1NC>CCOCC.O.[Cu](I)I.CN(C=O)C>[CH3:15][O:18][C:7]1[C:8]([O:13][CH3:14])=[CH:9][CH:10]=[C:2]([N:22]2[N:23]=[CH:24][CH:25]=[N:21]2)[C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][O:11][C:9]1[C:8]([O:13][CH3:14])=[CH:7][CH:3]=[C:2]([N:21]2[CH:25]=[CH:24][N:23]=[N:22]2)[C:10]=1[C:15]([OH:16])=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)OC)OC
Name
cesium carbonate
Quantity
7.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.33 mL
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
0.36 mL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting clumpy yellow slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
until evenly dispersed
STIRRING
Type
STIRRING
Details
The resulting solution was thoroughly stirred
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
the RBF was subsequently rinsed with 20 mL ether and H2O each
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
The now brown/lime green aqueous layer was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
conc. into a yellow powder under reduced pressure which was purified by FCC (0-5% MeOH in DCM w/0.5% AcOH)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C(=CC=C1OC)N1N=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
COC1=C(C(=O)O)C(=CC=C1OC)N1N=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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